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Compound Name:
Bis(dimethylamino)chlorophosphin

e

Cat. No.: B1582491 Get Quote

An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of 3-Methoxy-5-nitro-N-phenylbenzamide. The information is intended for researchers,

scientists, and drug development professionals, offering a consolidated resource for the

characterization and synthesis of this compound. While direct experimental data for 3-Methoxy-

5-nitro-N-phenylbenzamide is not readily available in public repositories, this guide presents

predicted spectroscopic data based on the analysis of structurally similar compounds.

Furthermore, detailed experimental protocols for its synthesis and subsequent spectroscopic

characterization are provided.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Methoxy-5-nitro-N-

phenylbenzamide. These predictions are derived from the known spectral properties of related

compounds, including various substituted benzamides, nitroarenes, and anisole derivatives.[1]

[2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2 - 8.5 s (broad) 1H N-H (Amide)

~8.1 t (J ≈ 2.0 Hz) 1H Ar-H (H-6)

~7.8 dd (J ≈ 2.0, 8.5 Hz) 1H Ar-H (H-4)

~7.6 d (J ≈ 8.0 Hz) 2H
Ar-H (Phenyl H-2', H-

6')

~7.4 t (J ≈ 8.0 Hz) 2H
Ar-H (Phenyl H-3', H-

5')

~7.2 t (J ≈ 8.0 Hz) 1H Ar-H (Phenyl H-4')

~7.0 t (J ≈ 2.0 Hz) 1H Ar-H (H-2)

3.95 s 3H OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~165 C=O (Amide)

~160 Ar-C (C-3, C-OCH₃)

~149 Ar-C (C-5, C-NO₂)

~138 Ar-C (Phenyl C-1')

~137 Ar-C (C-1)

~129 Ar-C (Phenyl C-3', C-5')

~125 Ar-C (Phenyl C-4')

~120 Ar-C (Phenyl C-2', C-6')

~118 Ar-C (C-6)

~115 Ar-C (C-4)

~108 Ar-C (C-2)

~56 OCH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data (Solid, KBr or ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H Stretch (Amide)

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Weak Aliphatic C-H Stretch (OCH₃)

~1660 Strong C=O Stretch (Amide I)

~1600, 1480 Medium-Strong Aromatic C=C Stretch

~1520 Strong Asymmetric NO₂ Stretch

~1350 Strong Symmetric NO₂ Stretch

~1250 Strong
Aryl-O-C Asymmetric Stretch

(Methoxy)

~1030 Medium
Aryl-O-C Symmetric Stretch

(Methoxy)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Relative Intensity Assignment

272 High [M]⁺ (Molecular Ion)

195 Medium [M - C₆H₅N]⁺

177 Medium [M - C₆H₅N - H₂O]⁺

150 High [C₇H₄NO₃]⁺

120 Medium [C₇H₄O₂]⁺

105 Medium [C₆H₅CO]⁺

77 High [C₆H₅]⁺

Table 5: Predicted UV-Vis Spectroscopy Data (in Ethanol)
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λmax (nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Assignment

~260 ~10,000 - 15,000
π → π* transition (Benzoyl

chromophore)

~310 ~5,000 - 8,000 n → π* transition (Nitro group)

Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic

characterization of 3-Methoxy-5-nitro-N-phenylbenzamide.

Synthesis of 3-Methoxy-5-nitro-N-phenylbenzamide
A plausible synthetic route to 3-Methoxy-5-nitro-N-phenylbenzamide involves the amidation of

3-methoxy-5-nitrobenzoic acid with aniline. This can be achieved by first converting the

carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Materials:

3-Methoxy-5-nitrobenzoic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Aniline

Pyridine or Triethylamine (Et₃N)

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas atmosphere
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Procedure:

Activation of the Carboxylic Acid:

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-

methoxy-5-nitrobenzoic acid (1.0 eq).

Add anhydrous DCM or THF as the solvent.

Cool the mixture to 0 °C in an ice bath.

Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl

chloride, add a catalytic amount of DMF.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the

evolution of gas ceases.

Remove the solvent and excess reagent in vacuo to yield the crude 3-methoxy-5-

nitrobenzoyl chloride.

Amide Formation:

Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.

In a separate flask, dissolve aniline (1.1 eq) and a non-nucleophilic base such as pyridine

or triethylamine (1.2 eq) in the same anhydrous solvent.

Slowly add the aniline solution to the acyl chloride solution dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

Upon completion, dilute the reaction mixture with DCM.

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization Protocols
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Dissolve 5-10 mg of the purified 3-Methoxy-5-nitro-N-phenylbenzamide in approximately

0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

[3][4][5]

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.[3]

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry

NMR tube to remove any particulate matter.[5]

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

Data Acquisition:

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[7]

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio

(typically 16-64 scans).

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural

abundance of the ¹³C isotope (typically 1024 or more scans).

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform,

phasing, and baseline correction.

Calibrate the chemical shifts relative to the TMS signal.
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Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid, dry sample directly onto the ATR crystal.[8]

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or the KBr pellet.

Place the sample in the IR spectrometer and acquire the spectrum, typically in the range

of 4000-400 cm⁻¹.[9]

The resulting spectrum should be plotted as transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, often via direct infusion or through a gas

chromatograph (GC-MS).[10]
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The sample is vaporized and then ionized by a high-energy electron beam, causing

fragmentation.[11][12][13]

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

[13][14]

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol,

methanol, or acetonitrile) of a known concentration.[15]

Prepare a series of dilutions from the stock solution to find a concentration that gives an

absorbance reading between 0.1 and 1.0.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-800 nm to identify the

wavelength(s) of maximum absorbance (λmax).[16]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

3-Methoxy-5-nitro-N-phenylbenzamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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